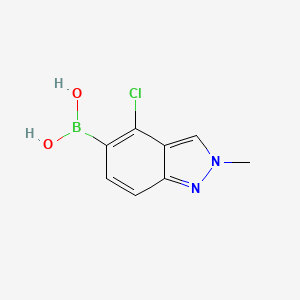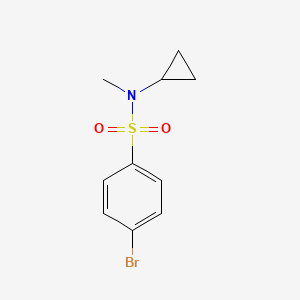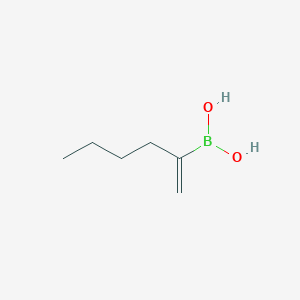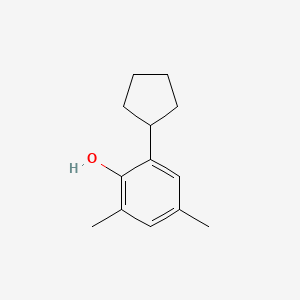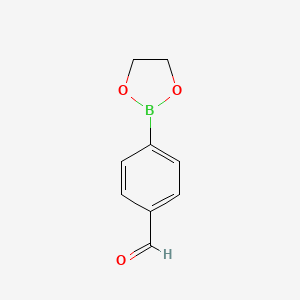
4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde is an organic compound with the molecular formula C13H17BO3 and a molecular weight of 232.09 g/mol . It is also known by other names such as 4-formylphenylboronic acid pinacol ester and 4-formylbenzeneboronic acid pinacol ester . This compound is characterized by the presence of a benzaldehyde group attached to a dioxaborolane ring, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde can be synthesized through various methods. One common approach involves the reaction of 4-bromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
化学反応の分析
Types of Reactions
4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Suzuki Coupling Reaction: This reaction involves the coupling of the boronic ester group with aryl halides in the presence of a palladium catalyst, forming biaryl compounds.
Aldol Reaction: The aldehyde group can participate in aldol reactions with enolates or enolate equivalents, leading to the formation of β-hydroxy aldehydes.
Amination Reaction: The compound can undergo amination reactions with amines, resulting in the formation of imines or amines.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Aldol Reaction: Bases (e.g., NaOH or LDA) and solvents (e.g., THF or ethanol).
Amination Reaction: Amines (e.g., aniline), catalysts (e.g., Pd/C), and solvents (e.g., ethanol).
Major Products
Suzuki Coupling: Biaryl compounds.
Aldol Reaction: β-Hydroxy aldehydes.
Amination Reaction: Imines or amines.
科学的研究の応用
4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde is primarily based on its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . Additionally, the aldehyde group can undergo nucleophilic addition reactions, contributing to its reactivity in organic synthesis .
類似化合物との比較
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar structure but lacks the aldehyde group.
4-(1,3-Dioxolan-2-yl)benzaldehyde: Similar structure but contains a dioxolane ring instead of a dioxaborolane ring.
1-Benzylpyrazole-4-boronic Acid Pinacol Ester: Contains a pyrazole ring instead of a benzaldehyde group.
Uniqueness
4-(1,3,2-Dioxaborolan-2-yl)benzaldehyde is unique due to the presence of both the boronic ester and aldehyde functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C9H9BO3 |
|---|---|
分子量 |
175.98 g/mol |
IUPAC名 |
4-(1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C9H9BO3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,7H,5-6H2 |
InChIキー |
RXFGCCZIDHRJIH-UHFFFAOYSA-N |
正規SMILES |
B1(OCCO1)C2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


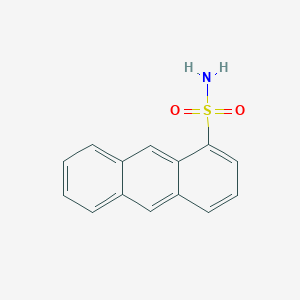
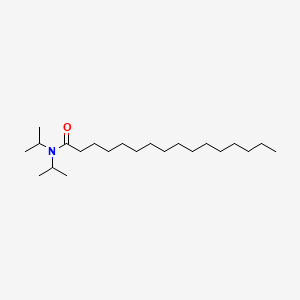
![2-[2-(4-Methyl-piperazin-1-yl)-quinolin-4-yl]-acetamide](/img/structure/B13935680.png)
![6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13935695.png)
![Tert-butyl 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13935709.png)
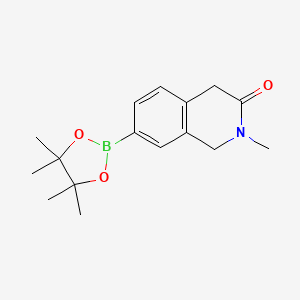
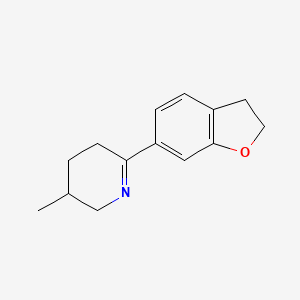
![2-n-Decylperhydroindeno[2,1-a]indene](/img/structure/B13935722.png)

